molecular formula C6H8N4O B2603588 N-(pyridin-2-yl)hydrazinecarboxamide CAS No. 64341-20-4

N-(pyridin-2-yl)hydrazinecarboxamide

Cat. No.: B2603588
CAS No.: 64341-20-4
M. Wt: 152.157
InChI Key: BGCDDMALTCVQBP-UHFFFAOYSA-N
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Description

“N-(pyridin-2-yl)hydrazinecarboxamide” is a chemical compound with the molecular formula C6H8N4O and a molecular weight of 152.15 . It is used for research purposes .


Synthesis Analysis

The synthesis of “this compound” has been reported in the literature. For instance, it has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques . The compound was formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied using various techniques. Its geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated using the Jaguar program in the Schrödinger’s set on the basis of the density functional concept .


Physical And Chemical Properties Analysis

“this compound” is a compound that should be stored in an inert atmosphere at room temperature . The boiling point of the compound is not specified in the available literature .

Scientific Research Applications

Synthesis and Characterization

N-(pyridin-2-yl)hydrazinecarboxamide and its derivatives have been synthesized and characterized through various techniques. These compounds have been evaluated for their molecular properties using computational methods like density functional theory (DFT) and molecular docking studies. For instance, the geometry optimization and vibrational frequencies of these compounds were evaluated to predict their molecular properties (Abu-Melha, 2018).

Biological Investigations

Studies have shown that these compounds exhibit biological activity. For example, docking studies of N-(pyridin-2-yl)hydrazinecarbothioamide were applied against bacterial strains like Escherichia coli and Staphylococcus aureus, indicating potential antimicrobial properties (Abu-Melha, 2018).

Coordination Chemistry

These compounds are used in the synthesis of metal complexes. The variation in substituents on the thiosemicarbazide moiety leads to significant modifications in the mode of coordination, influencing the properties of the resulting metal complexes. Spectral data like IR and ESR spectra, along with magnetic and thermal measurements, provide insights into the structure and bonding nature of these complexes (El‐Gammal et al., 2012).

Antimicrobial Activity

The antimicrobial activity of compounds and their metal complexes derived from this compound has been a subject of study. For example, Cu (II), Co (II), Ni (II), and Zn (II) complexes of these compounds showed good antimicrobial activity (Yernale & Mruthyunjayaswamy, 2018).

Applications in MOF Structures

Metal-organic frameworks (MOFs) utilizing these compounds have been developed, with potential applications in areas like gas storage, catalysis, and separation processes. The structure of these MOFs is characterized using techniques like X-ray crystallography (Cati & Stoeckli-Evans, 2014).

Organic Synthesis

These compounds are also used in organic synthesis, such as in the carbamoylation of nitrogen heteroarenes. They serve as precursors or intermediates in the synthesis of diverse organic compounds with potential biological activities (He, Huang & Tian, 2017).

Environmental Applications

Additionally, derivatives of this compound have been utilized in environmental applications, such as in the flotation separation of mercury(II) from water samples, indicating their potential use in water purification and environmental remediation (Ghazy et al., 2010).

Safety and Hazards

The compound is labeled with a warning signal word. The precautionary statements associated with it include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 . The hazard statements include H302-H315-H319 .

Properties

IUPAC Name

1-amino-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-10-6(11)9-5-3-1-2-4-8-5/h1-4H,7H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCDDMALTCVQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64341-20-4
Record name 3-amino-1-(pyridin-2-yl)urea
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